molecular formula C17H11F3N6 B2500461 7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226433-08-4

7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Katalognummer: B2500461
CAS-Nummer: 1226433-08-4
Molekulargewicht: 356.312
InChI-Schlüssel: YYKHZEVSVAIALE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a useful research compound. Its molecular formula is C17H11F3N6 and its molecular weight is 356.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N6/c18-17(19,20)11-6-8-12(9-7-11)22-15-14-10-21-26(16(14)24-25-23-15)13-4-2-1-3-5-13/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKHZEVSVAIALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-Phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazolo-triazine core structure that is modified with phenyl and trifluoromethyl substituents. The structural formula can be represented as follows:

C16H12F3N5\text{C}_{16}\text{H}_{12}\text{F}_3\text{N}_5

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms such as:

  • Apoptosis Induction : Compounds in the pyrazolo-triazine class have been shown to induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
  • Antimicrobial Activity : The presence of specific functional groups can enhance antibacterial properties against Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study focusing on structurally related pyrazolo compounds demonstrated significant anticancer effects. The compounds induced apoptosis in colorectal cancer cell lines (DLD-1 and HT-29) via mitochondrial membrane potential loss and caspase activation. In particular, a derivative showed IC50 values of 0.39 µM in DLD-1 cells and 0.15 µM in HT-29 cells, indicating potent antiproliferative activity .

Antimicrobial Activity

In another investigation, a related compound with a nitro group exhibited antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 128 µg/mL respectively. This suggests that similar structural modifications may confer antimicrobial properties to this compound .

Case Study 1: Anticancer Efficacy

In a controlled study investigating the effects of novel pyrazolo-triazine derivatives on colon cancer cell lines, it was found that treatment led to significant apoptosis rates. The activation of caspase-8 was notably higher in treated cells compared to controls, suggesting that the compound effectively triggers apoptotic pathways independent of p53 status .

Case Study 2: Antimicrobial Potential

A series of experiments were conducted to evaluate the antibacterial properties of various pyrazole derivatives. Among these, one compound demonstrated superior activity against Bacillus cereus, outperforming standard antibiotics like streptomycin. The findings highlighted the importance of functional groups in enhancing antibacterial efficacy .

Data Table: Biological Activities

Activity Type Cell Line/Organism IC50/MIC Value Mechanism
AnticancerDLD-10.39 µMApoptosis via caspase activation
AnticancerHT-290.15 µMApoptosis via mitochondrial pathway
AntimicrobialBacillus cereus32 µg/mLInhibition of bacterial growth
AntimicrobialMicrococcus luteus128 µg/mLInhibition of bacterial growth

Q & A

Q. What are the optimal synthetic routes for 7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine?

The synthesis involves multi-step reactions with careful optimization of conditions. Key steps include:

  • Coupling reactions : Use polar aprotic solvents (e.g., DMF, THF) to enhance intermediate solubility and reactivity .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd-based) or acid/base catalysts may improve yields in heterocycle formation .
  • Temperature control : Reactions often require reflux conditions (60–120°C) to drive cyclization or substitution steps .
  • Purification : Column chromatography (gradient elution with EtOAC/light petroleum) or recrystallization (ethanol/acetonitrile) ensures high purity .

Q. How can structural characterization of this compound be methodologically validated?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions and confirm regioselectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for fluorine/chlorine atoms .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for biological activity .

Q. What solvent systems are suitable for solubility and stability testing?

  • Polar solvents : DMSO or DMF are preferred for in vitro assays due to high solubility, but stability must be monitored via HPLC to detect degradation .
  • Aqueous buffers : Use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) for pharmacokinetic studies .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl groups) influence target selectivity in kinase inhibition assays?

  • Trifluoromethyl effects : The -CF3_3 group enhances metabolic stability and hydrophobic interactions with kinase ATP-binding pockets. Computational docking (e.g., AutoDock Vina) can predict binding modes, validated by mutagenesis studies .
  • SAR insights : Replace the 4-(trifluoromethyl)phenyl group with electron-withdrawing substituents (e.g., -NO2_2) to assess potency shifts in enzyme inhibition (IC50_{50} values) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Assay standardization : Use identical cell passage numbers, serum conditions, and incubation times to minimize variability .
  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or resistance pathways .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • ADMET prediction : Tools like SwissADME predict bioavailability, BBB permeability, and CYP450 interactions .
  • QSAR models : Correlate logP values and topological polar surface area (TPSA) with in vivo clearance rates .

Q. What methodologies validate the compound’s mechanism of action in inflammatory pathways?

  • Western blotting : Quantify phosphorylation levels of NF-κB or MAPK signaling proteins .
  • CRISPR-Cas9 knockout : Validate target specificity by silencing candidate receptors (e.g., TLR4) and measuring cytokine suppression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.